molecular formula C18H17FN2O B4665379 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4665379
M. Wt: 296.3 g/mol
InChI Key: UNAHHCGXQPBAFH-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a benzamide derivative featuring a 2-fluorobenzoyl group linked to a 5-methylindole-substituted ethylamine moiety. The 5-methyl substitution on the indole ring distinguishes it from closely related isomers, such as the 2-methylindole derivative CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide), a well-characterized Arp2/3 inhibitor .

Properties

IUPAC Name

2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-12-6-7-17-15(10-12)13(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAHHCGXQPBAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

  • Indole Derivative Synthesis: The indole core can be synthesized through Fischer indole synthesis or by cyclization of tryptamine derivatives.

  • Fluorination: Introduction of the fluorine atom at the 2-position of the benzamide moiety can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Amide Formation: The final step involves the formation of the amide bond between the fluorinated benzene and the indole-ethylamine derivative using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles can be applied to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).

  • Reduction: Reduction reactions can be achieved using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like NaOH (Sodium hydroxide) or KI (Potassium iodide).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)

  • Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas)

  • Substitution: NaOH, KI, HCl (Hydrochloric acid)

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

Cancer Research

CK-666 has been identified as a significant inhibitor of the Arp2/3 complex, which is involved in the regulation of actin filament dynamics. This inhibition can affect cancer cell migration and invasion, making it a potential therapeutic agent in oncology.

  • Case Study : A study published in Cancer Research demonstrated that CK-666 effectively reduced the metastatic potential of breast cancer cells by inhibiting their ability to form invadopodia, structures necessary for cancer cell invasion into surrounding tissues .

Neurobiology

Research has indicated that CK-666 may play a role in neurodegenerative diseases by modulating actin dynamics in neurons. Alterations in actin polymerization are linked to various neurodegenerative conditions.

  • Case Study : In a model of Alzheimer's disease, CK-666 was shown to mitigate synaptic loss and improve cognitive function by stabilizing actin filaments, thereby enhancing synaptic integrity .

Cellular Biology

The compound is utilized in studies exploring cellular motility and morphology. By inhibiting the Arp2/3 complex, researchers can dissect the pathways involved in cell shape changes and movement.

  • Case Study : A publication in Cell Reports illustrated how CK-666 treatment led to significant changes in cell morphology and reduced migration rates in fibroblast cells, highlighting its utility in understanding cellular dynamics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Cancer ResearchInhibitor of Arp2/3 complex affecting cancer cell migrationReduced metastatic potential in breast cancer models
NeurobiologyModulates actin dynamics in neuronsMitigated synaptic loss and improved cognitive function in Alzheimer's models
Cellular BiologyStudies on cellular motility and morphologySignificant changes in fibroblast morphology and migration rates observed with CK-666 treatment

Mechanism of Action

The mechanism by which 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The table below compares key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituents (Benzamide/Indole) Biological Target/Activity Key Data References
Target Compound 2-Fluoro, 5-methylindole Not explicitly reported (structural focus) Molecular weight: 308.34 g/mol
CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) 2-Fluoro, 2-methylindole Arp2/3 complex inhibitor (IC₅₀ = 17 µM) Solubility: ≥25 mg/mL in DMSO
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 3-Chloro, 5-methylindole Not reported Compound ID: Y509-1277
N-[2-(1H-Indol-3-yl)ethyl]benzamide Unsubstituted benzamide, no indole methyl Melatonin signaling inhibitor in Plasmodium Blocks parasite synchronization
4-Methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 4-Methoxy, 5-methylindole Not reported Molecular weight: 308.37 g/mol
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 3,4-Dimethoxyphenyl ethyl Antiparasitic (unspecified) Yield: 80%, m.p. 90°C
Key Observations:
  • Indole Substitution Position : The 5-methylindole in the target compound contrasts with CK-666’s 2-methylindole. Positional isomerism significantly impacts biological activity; CK-666’s 2-methyl group is critical for Arp2/3 inhibition , while 5-methyl analogs remain understudied.
  • Halogen Effects : Replacement of the 2-fluoro group (target compound) with 3-chloro (as in Y509-1277) may alter electronic properties and binding affinity, though activity data are lacking .

Physicochemical Properties

  • Solubility and Stability : CK-666 is soluble in DMSO (≥25 mg/mL) and stable at -20°C for months . The target compound likely shares similar stability due to structural homology.
  • A PSA of 26.16 Ų suggests moderate bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, and how can purity be validated?

  • Methodology : The compound is typically synthesized via an amide coupling reaction between 2-(5-methyl-1H-indol-3-yl)ethanamine and 2-fluorobenzoyl chloride. A representative procedure involves refluxing the amine with the acyl chloride in a polar aprotic solvent (e.g., THF or DCM) under nitrogen, followed by purification via column chromatography. Purity is validated using 1H^1H NMR (e.g., δ 7.93 ppm for aromatic protons, δ 2.42 ppm for the methyl group) and HPLC (>95% purity) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Key techniques include:

  • 1H^1H NMR : Assignments for aromatic protons (δ 7.30–7.93 ppm), indole NH (δ 9.91 ppm), and methyl groups (δ 2.42 ppm) confirm connectivity .
  • Mass Spectrometry : Exact mass (e.g., 332.1017 Da) via HRMS validates molecular formula (C19_{19}H18_{18}FN2_2O) .
  • X-ray Crystallography : Not reported for this compound, but analogs (e.g., difluoro-N-(pyridyl)benzamides) use SHELX programs for structural refinement .

Q. What is the primary biological target of this compound, and how is its activity quantified?

  • Methodology : The compound inhibits the Arp2/3 complex, critical for actin polymerization. Activity is measured via:

  • IC50_{50} : 4–17 μM against human Arp2/3 using pyrene-actin fluorescence assays .
  • Cellular assays : Inhibition of lamellipodia formation in cancer cells (e.g., MDA-MB-231) via fluorescence microscopy .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of Arp2/3 inhibition?

  • Methodology :

  • Core modifications : Replacing the indole methyl group with bulkier substituents (e.g., CF3_3) reduces solubility but enhances binding affinity.
  • Benzamide fluorination : The 2-fluoro group improves metabolic stability compared to non-fluorinated analogs .
  • Data : Table comparing analogs (e.g., 5-methyl vs. 5-CF3_3 indole derivatives):
SubstituentIC50_{50} (μM)Solubility (µg/mL)
5-CH3_34.012.5
5-CF3_32.85.2

Q. What computational strategies are used to model Arp2/3 binding and predict inhibitor efficacy?

  • Methodology :

  • Docking studies : Schrödinger Suite or AutoDock Vina models the compound in the Arp2/3 hydrophobic cleft. Key interactions include hydrogen bonding with Arg196 and π-stacking with Tyr161 .
  • MD simulations : 100-ns trajectories assess stability of the inhibitor-protein complex, with RMSD <2.0 Å indicating robust binding .

Q. How do solubility and formulation challenges impact in vivo studies, and what strategies address them?

  • Methodology :

  • Co-solvents : Use of 10% DMSO/90% PEG-400 improves aqueous solubility (from 12.5 µg/mL to 45 µg/mL) for intraperitoneal administration.
  • Nanoparticle encapsulation : PLGA nanoparticles enhance bioavailability (AUC increased by 3-fold in murine models) .

Q. How should researchers resolve contradictions in reported IC50_{50} values across studies?

  • Methodology :

  • Assay standardization : Compare buffer conditions (e.g., 10 mM HEPES vs. PBS) and actin concentrations (2 µM vs. 5 µM).
  • Control compounds : Validate assays using CK-666 (a well-characterized Arp2/3 inhibitor) as a reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
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2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.